2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine, 95%
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Overview
Description
2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine, or 2-H3-TFPP, is a compound that has many scientific applications. It is a versatile synthetic intermediate used in the synthesis of pharmaceuticals, agrochemicals, specialty chemicals, and other compounds. It is also used in the synthesis of a variety of materials, including polymers, resins, and catalysts.
Scientific Research Applications
2-H3-TFPP has a wide range of scientific applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a starting material for the synthesis of polymers, resins, and catalysts. Additionally, it is used in the synthesis of fluorescent dyes, as well as in the synthesis of organic semiconductors.
Mechanism of Action
2-H3-TFPP is a versatile synthetic intermediate that can be used in a variety of reactions. Its mechanism of action is dependent on the reaction in which it is used. In general, it acts as a nucleophile, which means that it can react with electrophiles to form covalent bonds. It can also act as an electrophile, which means that it can react with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects
2-H3-TFPP has not been studied extensively for its biochemical and physiological effects. However, it is known to have some effects on the body. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to act as an agonist at the sigma-1 receptor, which is involved in the regulation of pain, inflammation, and memory.
Advantages and Limitations for Lab Experiments
2-H3-TFPP is a useful compound for laboratory experiments due to its versatility and availability. It is relatively inexpensive and can be easily synthesized from commercially available starting materials. Additionally, it is stable under a variety of conditions and is soluble in most organic solvents. However, it is not suitable for use in reactions involving strong acids or bases, as it is sensitive to these conditions.
Future Directions
There are a number of potential future directions for 2-H3-TFPP. It could be used in the synthesis of novel drugs and agrochemicals, as well as in the development of new materials. It could also be used in the synthesis of fluorescent dyes and organic semiconductors. Additionally, further research is needed to understand its biochemical and physiological effects, as well as its mechanism of action.
Synthesis Methods
2-H3-TFPP is synthesized through a three-step process. The first step involves the reaction of an aromatic amine, such as aniline, with an aldehyde, such as acetaldehyde, in the presence of a base, such as potassium carbonate. This reaction yields a Schiff base, which is then reduced to an aldimine using a reducing agent, such as sodium borohydride. The aldimine is then reacted with trifluoromethylphenol in the presence of a base, such as sodium hydroxide, to yield 2-H3-TFPP.
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-16-11(10)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBCAXIXHYDOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618178 |
Source
|
Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108281-81-8 |
Source
|
Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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